![molecular formula C13H17ClN4O2 B1396430 3-[(环戊基甲基)氨基][1,2,4]三唑并-[4,3-a]吡啶-8-羧酸盐酸盐 CAS No. 1332528-61-6](/img/structure/B1396430.png)
3-[(环戊基甲基)氨基][1,2,4]三唑并-[4,3-a]吡啶-8-羧酸盐酸盐
描述
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its triazolo-pyridine core, which is often associated with biological activity.
科学研究应用
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo-pyridine core and the introduction of the cyclopentylmethylamino group. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and cyclopentylmethylamines. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
作用机制
The mechanism of action of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting the enzyme’s function and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyrazine-8-carboxylic acid hydrochloride
- 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]quinoline-8-carboxylic acid hydrochloride
Uniqueness
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific triazolo-pyridine core, which imparts distinct biological activity compared to other triazolo derivatives. Its cyclopentylmethylamino group also contributes to its unique binding properties and potential therapeutic applications.
属性
IUPAC Name |
3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9;/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTUJDWZXOBDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


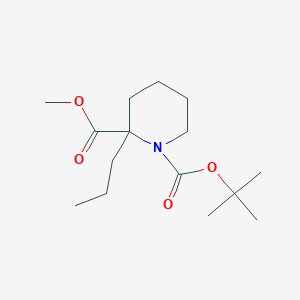
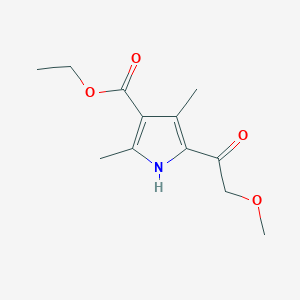

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)

![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
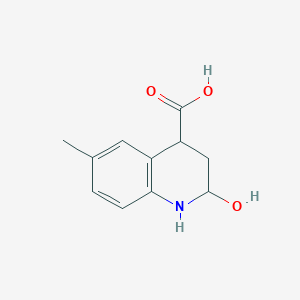

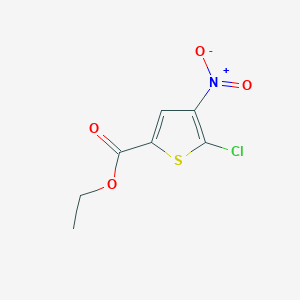
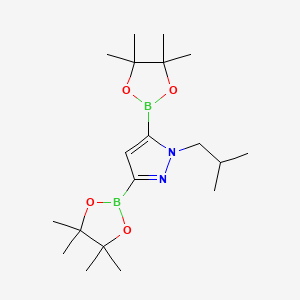
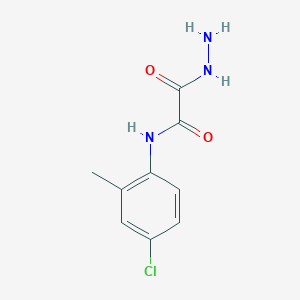
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)
